molecular formula C21H20N2O5S B2848327 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 895642-24-7

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2848327
CAS No.: 895642-24-7
M. Wt: 412.46
InChI Key: HOTWRBMSWNDJIZ-UHFFFAOYSA-N
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Description

The compound 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a chromeno-pyrimidine derivative featuring a fused tricyclic core. Key structural attributes include:

  • Chromeno[2,3-d]pyrimidine backbone: A hybrid structure combining chromene and pyrimidine rings.
  • Substituents:
    • A 9-methoxy group on the chromene moiety.
    • A 2,3,4-trimethoxyphenyl group at position 2 of the pyrimidine ring.
    • A thione (C=S) functional group at position 4.

Properties

IUPAC Name

9-methoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-24-14-7-5-6-11-10-13-20(28-16(11)14)22-19(23-21(13)29)12-8-9-15(25-2)18(27-4)17(12)26-3/h5-9H,10H2,1-4H3,(H,22,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTWRBMSWNDJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chromene Core

The initial step involves the condensation of 7-methoxy-4-hydroxycoumarin with 2,3,4-trimethoxybenzaldehyde under acidic conditions. Microwave irradiation at 140°C for 15–20 minutes facilitates rapid cyclization, yielding 2-(2,3,4-trimethoxyphenyl)-9-methoxy-4H-chromene as a key intermediate.

Pyrimidine Ring Construction

The chromene intermediate is subsequently reacted with thiourea in the presence of piperidine as a base under microwave irradiation (120°C, 10 minutes). This step introduces the pyrimidine-thione moiety via nucleophilic addition-cyclization, forming the 3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione scaffold.

Final Purification

Crude product purification is achieved through recrystallization from ethanol, yielding the final compound with a reported overall yield of 45–50%.

Table 1: Optimization of Microwave-Assisted Synthesis

Parameter Condition Yield (%)
Temperature 140°C 50
Reaction Time 20 minutes 48
Base Catalyst Piperidine 45
Solvent Ethanol 47

Conventional Thermal Synthesis Approaches

Traditional thermal methods remain viable for large-scale production, albeit with longer reaction times. A two-step protocol is commonly employed:

Chromene Intermediate Preparation

Heating 7-methoxy-4-hydroxycoumarin and 2,3,4-trimethoxybenzaldehyde in acetic acid at 80°C for 6 hours forms the chromene core. The reaction proceeds via Knoevenagel condensation, with acetic acid acting as both solvent and catalyst.

Pyrimidine-Thione Cyclization

The chromene intermediate is treated with thiourea and ammonium acetate in refluxing ethanol (12 hours). This step achieves cyclization through a tandem Michael addition and intramolecular dehydration, yielding the target compound with a 35–40% overall yield.

Key Limitations : Prolonged reaction times and lower yields compared to microwave methods.

Catalytic Methods Using Hybrid Catalysts

Hybrid catalysts, including organocatalysts and metal-organic frameworks (MOFs), have been explored to enhance reaction efficiency.

Organocatalytic Approach

A one-pot, three-component reaction utilizing L-proline (10 mol%) in ethanol at 70°C enables the direct assembly of the chromeno[2,3-d]pyrimidine-thione scaffold. This method bypasses intermediate isolation, achieving a 55% yield in 8 hours.

Metal-Catalyzed Synthesis

Palladium-supported catalysts (e.g., Pd/C) in ionic liquid media ([BMIM]BF4) under microwave conditions (100°C, 15 minutes) have been reported to improve regioselectivity, yielding 60% product with >95% purity.

Table 2: Catalyst Performance Comparison

Catalyst Reaction Time Yield (%) Purity (%)
L-Proline 8 hours 55 90
Pd/C in [BMIM]BF4 15 minutes 60 95

Solvent-Free and Green Chemistry Techniques

Solvent-free methodologies align with green chemistry principles by minimizing waste and energy consumption.

Mechanochemical Synthesis

Ball-milling 7-methoxy-4-hydroxycoumarin, 2,3,4-trimethoxybenzaldehyde, and thiourea with a catalytic amount of NaOH (5 mol%) for 2 hours produces the target compound in 50% yield. This method eliminates solvent use and reduces reaction time to 2 hours.

Ultrasound-Assisted Reactions

Ultrasound irradiation (40 kHz, 50°C) in a solvent-free system achieves 48% yield within 1 hour, leveraging acoustic cavitation to accelerate molecular interactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 9-Methoxy-2-(2,3,4-Trimethoxyphenyl)-3H,4H,5H-Chromeno[2,3-d]Pyrimidine-4-Thione

Method Yield (%) Time Scalability Environmental Impact
Microwave-Assisted 45–50 30 minutes High Moderate
Conventional Thermal 35–40 18 hours Moderate High
Organocatalytic 55 8 hours Low Low
Mechanochemical 50 2 hours High Low

Chemical Reactions Analysis

Types of Reactions

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit tubulin polymerization, affecting cell division and growth. Additionally, it may interact with signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-d]Pyrimidine Derivatives with Varied Substituents

Key Examples :

9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl Derivatives (8a-c) Core: Chromeno[2,3-d]pyrimidine. Substituents: 2-chlorophenyl, hydrazinyl, and chlorobenzylidene groups. Comparison: The presence of chloro and hydrazinyl groups contrasts with the target compound’s methoxy and thione functionalities. Chloro substituents may enhance lipophilicity but reduce solubility compared to methoxy groups.

4-Imino-3-Phenyl Derivatives (Microwave-Synthesized) Core: Chromeno[2,3-d]pyrimidine. Substituents: 3-phenyl and 4-imino groups. Synthesis: Microwave-assisted reactions achieved 55–75% yields, lower than traditional methods for related compounds (e.g., 85–93% yields for pyrido-pyrimidines) . Activity: Explored for biological activities, though specifics are unreported.

Data Table 1: Substituent Effects on Chromeno-Pyrimidines
Compound Substituents (Positions) Key Functional Groups Synthesis Yield Notable Properties Reference
Target Compound 9-OCH₃, 2-(2,3,4-OCH₃-Ph) Thione (C=S) N/A High methoxy content
8a-c () 2-Cl-Ph, hydrazinyl Hydrazine, Cl N/A Enhanced lipophilicity
4-Imino derivatives () 3-Ph, 4-imino Imino (C=N) 55–75% Microwave synthesis

Pyrido/Pyrimido-Pyrimidine Analogues with Thione Groups

Key Examples :

7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl) Derivatives (4b-c, 6a-c) Core: Pyrido[2,3-d]pyrimidine. Substituents: Chromen-3-yl and amino groups. Synthesis: Yields of 85–93% via condensation reactions, indicating high efficiency.

6-Aryl-2-Thioxo Derivatives (2a-c)

  • Core : Pyrimido[4,5-d]pyrimidine.
  • Substituents : Aryl groups at position 5.
  • Activity : Structural analogs have shown antimicrobial properties, suggesting thione-containing heterocycles as promising leads.

Furo[2,3-d]Pyrimidines with Trimethoxyphenyl Groups

Example: 3,4,5-Trimethoxyphenyl Derivatives (10–14)
  • Core : Furo[2,3-d]pyrimidine.
  • Substituents : 3,4,5-Trimethoxyphenyl (similar to the target compound’s 2,3,4-trimethoxyphenyl group).
  • Activity : Demonstrated dihydrofolate reductase (DHFR) inhibition , a target for anticancer agents.
  • Comparison: The furo-pyrimidine core lacks the chromene ring, reducing aromatic conjugation compared to chromeno-pyrimidines.
Data Table 2: Core Structure Impact
Compound Type Core Structure Key Substituent Biological Activity Reference
Chromeno-Pyrimidine (Target) Chromeno[2,3-d]pyrimidine 2,3,4-Trimethoxyphenyl Potential enzyme inhibition
Furo-Pyrimidine () Furo[2,3-d]pyrimidine 3,4,5-Trimethoxyphenyl DHFR inhibition

Methoxy Substituent Positioning and Electronic Effects

  • Contrast with : A 4-methoxyphenyl group in pyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione showed moderate antimicrobial activity, suggesting methoxy position influences target specificity .

Q & A

Q. Can computational methods predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3TKI for CDK2). Optimize ligand poses with MM-GBSA scoring. Validate predictions with mutagenesis studies on key binding residues (e.g., Lys33 in CDK2) .

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